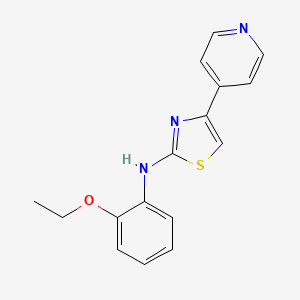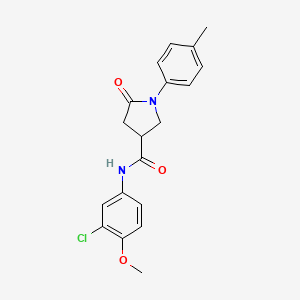
3-methoxy-5-(methylthio)-4-(1-naphthyl)-4H-1,2,4-triazole
Vue d'ensemble
Description
3-methoxy-5-(methylthio)-4-(1-naphthyl)-4H-1,2,4-triazole, also known as MMNT, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. MMNT belongs to the family of triazoles, which are known for their diverse biological activities.
Applications De Recherche Scientifique
3-methoxy-5-(methylthio)-4-(1-naphthyl)-4H-1,2,4-triazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In agriculture, this compound has been used as a fungicide, with studies reporting its ability to inhibit the growth of various fungal species.
Mécanisme D'action
The mechanism of action of 3-methoxy-5-(methylthio)-4-(1-naphthyl)-4H-1,2,4-triazole is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation and fungal growth. This compound has also been reported to induce oxidative stress in cancer cells, leading to their apoptosis.
Biochemical and Physiological Effects:
Studies have reported that this compound has low toxicity and is well-tolerated in vivo. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been reported to inhibit the growth of various fungal species, including Aspergillus niger and Fusarium oxysporum. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methoxy-5-(methylthio)-4-(1-naphthyl)-4H-1,2,4-triazole in lab experiments include its high purity and yield, low toxicity, and diverse biological activities. However, the limitations of using this compound include its cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
Future research on 3-methoxy-5-(methylthio)-4-(1-naphthyl)-4H-1,2,4-triazole could focus on its potential applications in other fields, such as material science and environmental science. This compound could be studied for its potential use as a biosensor for the detection of environmental pollutants. Further studies could also focus on the optimization of the synthesis method of this compound, as well as the exploration of its structure-activity relationship to develop more potent and selective analogs. Additionally, the mechanism of action of this compound could be further elucidated to better understand its biological activities.
In conclusion, this compound is a chemical compound with diverse biological activities and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound could lead to the development of new drugs, materials, and technologies that could benefit society.
Propriétés
IUPAC Name |
3-methoxy-5-methylsulfanyl-4-naphthalen-1-yl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-18-13-15-16-14(19-2)17(13)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQMMYDWRPEKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(N1C2=CC=CC3=CC=CC=C32)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3942846.png)
![isopropyl 2-chloro-5-{[(6-oxopiperidin-3-yl)carbonyl]amino}benzoate](/img/structure/B3942852.png)


![3-{[(5-chloro-2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3942873.png)
![(4-chlorobenzyl){5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3942888.png)
![4-[4-(acetyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B3942893.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B3942899.png)
![1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3942910.png)



![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-isopropoxybenzyl)propanamide](/img/structure/B3942935.png)
